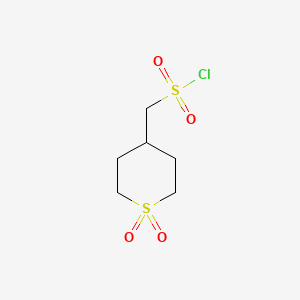

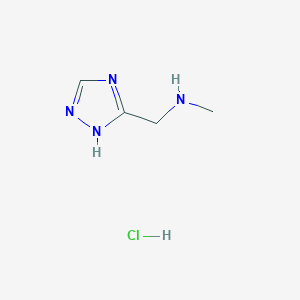

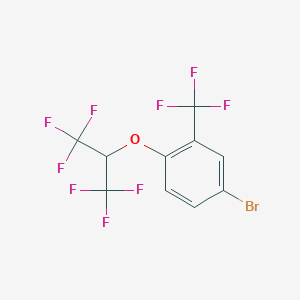

![molecular formula C15H22N2 B1473926 2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098026-17-4](/img/structure/B1473926.png)

2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole

Overview

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole”, often involves the Paal-Knorr pyrrole synthesis, a chemical reaction that synthesizes substituted pyrroles . This process involves the condensation of primary amines with 1,4-diketones . Other methods include the use of metal-catalyzed conversion of primary diols and amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The benzyl and ethyl groups are attached to the pyrrole ring .Scientific Research Applications

Synthesis Techniques and Derivatives

- Pyrrole has been utilized as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp²)-H bonds, leading to the regioselective alkylation and benzylation of benzene cores in 2-phenylpyrroles. This method, which does not require additives or additional ligands, allows for efficient methylation, alkylation, or benzylation at the ortho-position of the benzene ring, yielding various 2-substituted pyrrol-2-yl benzenes (Wiest, Poethig, & Bach, 2016).

- The synthesis and carbon-13 NMR study of 2-benzyl, 2-methyl, and 2-aryloctahydropyrrolo[3,4-c] pyrroles have led to the preparation of novel compounds in this class, providing insights into the systematic effects of mono and disubstituted products on the shifts for bicyclic ring systems. This research aids in understanding the substituent chemical shifts and the impact of protonation at nitrogen (Ohnmacht et al., 1983).

Material Science and Optoelectronic Applications

- Pyrrolo-[3,2-b]pyrroles are identified as promising materials for application in organic electronics due to their interesting optoelectronic properties and synthesis versatility. An improved method for synthesizing tetraaryl-1,4-dihydropyrrolo-[3,2-b]pyrrole derivatives, using niobium pentachloride as a catalyst, demonstrates excellent yields and low reaction times, making these compounds suitable for optoelectronic applications (Martins et al., 2018).

Structural Analysis and Crystallography

- The crystal and molecular structures of various derivatives of 2,4-dimethylpyrrole have been determined, revealing intricate hydrogen-bonding patterns. These structures provide valuable information for designing compounds with desired physical and chemical properties (Senge & Smith, 2005).

Insecticidal Applications

- Novel pyrrole derivatives have been studied for their insecticidal effects against major stored product insect species, showing potential as stored-grain protectants. This research opens up new avenues for developing environmentally friendly insecticides for agricultural use (Boukouvala et al., 2016).

properties

IUPAC Name |

5-benzyl-2-ethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-16-9-14-11-17(12-15(14)10-16)8-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWCPQVDZXGIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CN(CC2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

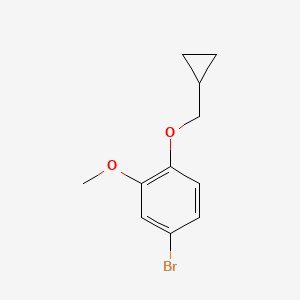

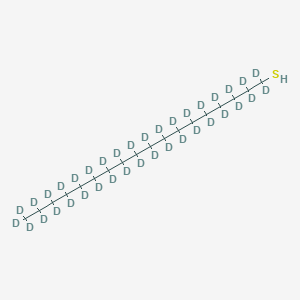

![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)

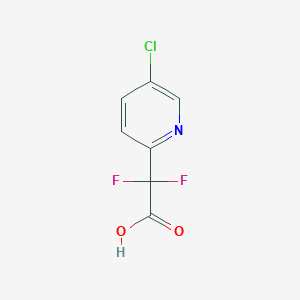

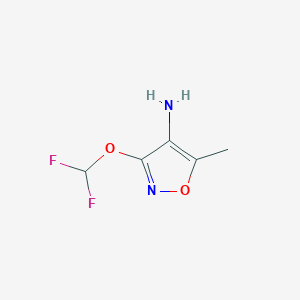

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

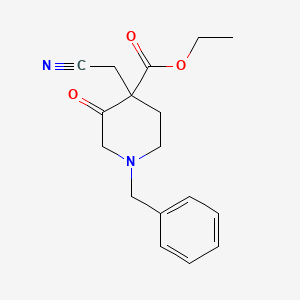

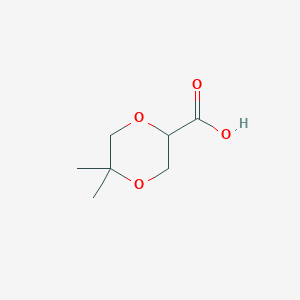

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)

![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)